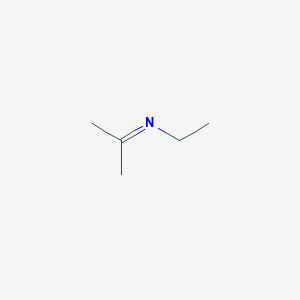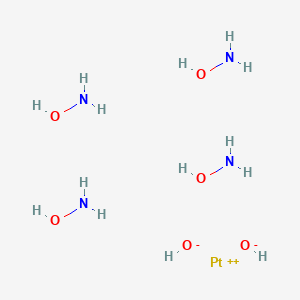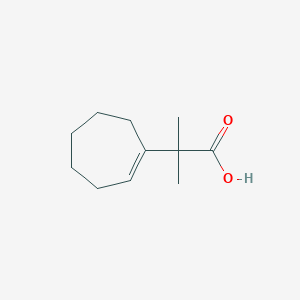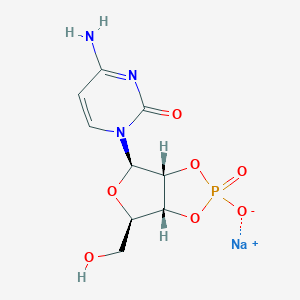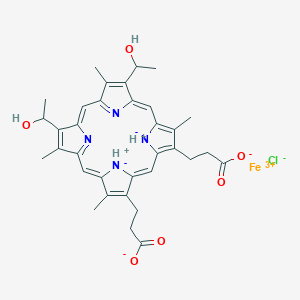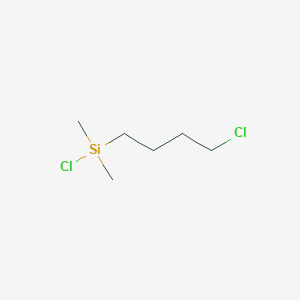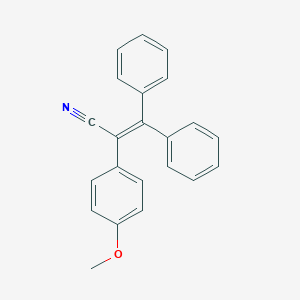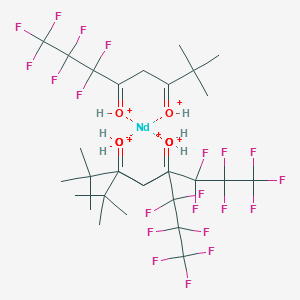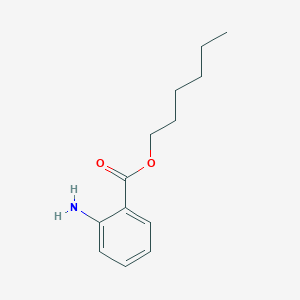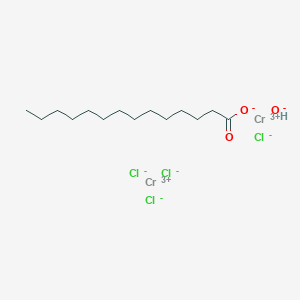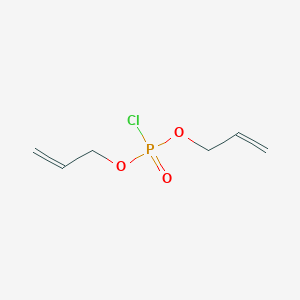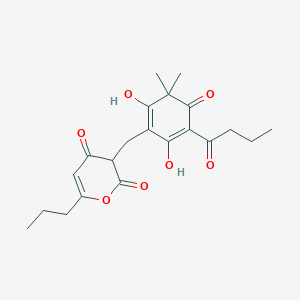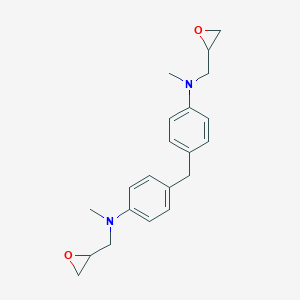
4,4'-Methylenebis(N-(2,3-epoxypropyl)-N-methylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-Methylenebis(N-(2,3-epoxypropyl)-N-methylaniline), commonly known as MEMA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MEMA is a diamine-based epoxy resin that is widely used as a curing agent for various epoxy resins. In recent years, MEMA has been extensively studied for its potential applications in the fields of material science, biomedical engineering, and drug delivery.
Mecanismo De Acción
The mechanism of action of MEMA is not fully understood. It is believed that the epoxy resin matrix of MEMA provides a stable and protective environment for the encapsulated drugs, which can improve their stability and bioavailability. The diamine-based structure of MEMA also allows for the formation of crosslinked networks, which can improve the mechanical properties of epoxy resins.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of MEMA. However, it has been shown to be non-toxic and biocompatible, which makes it a promising candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MEMA in lab experiments include its ease of synthesis, low toxicity, and biocompatibility. However, the limitations of using MEMA include its relatively high cost and limited solubility in some solvents.
Direcciones Futuras
There are several future directions for research on MEMA. One potential area of research is the development of MEMA-based composite materials with improved mechanical properties. Another potential area of research is the development of MEMA-based drug delivery systems with improved drug release profiles. Additionally, further studies are needed to fully understand the mechanism of action of MEMA and its potential applications in various fields of research.
Métodos De Síntesis
MEMA can be synthesized through a two-step reaction process. In the first step, 4,4'-methylenedianiline is reacted with epichlorohydrin to form a diglycidyl ether intermediate. In the second step, the intermediate is reacted with N-methylaniline to form MEMA. The synthesis process is relatively simple and can be carried out under mild reaction conditions.
Aplicaciones Científicas De Investigación
MEMA has been extensively studied for its potential applications in various fields of research. In material science, MEMA has been used as a curing agent for epoxy resins, which are widely used in the manufacturing of composite materials. MEMA has been shown to improve the mechanical properties of epoxy resins, such as tensile strength, flexural strength, and impact resistance.
In biomedical engineering, MEMA has been studied for its potential applications in drug delivery. MEMA can be used to encapsulate drugs and deliver them to specific target sites in the body. The epoxy resin matrix of MEMA provides a stable and protective environment for the encapsulated drugs, which can improve their stability and bioavailability.
Propiedades
Número CAS |
18643-32-8 |
|---|---|
Nombre del producto |
4,4'-Methylenebis(N-(2,3-epoxypropyl)-N-methylaniline) |
Fórmula molecular |
C21H26N2O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N-methyl-4-[[4-[methyl(oxiran-2-ylmethyl)amino]phenyl]methyl]-N-(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C21H26N2O2/c1-22(12-20-14-24-20)18-7-3-16(4-8-18)11-17-5-9-19(10-6-17)23(2)13-21-15-25-21/h3-10,20-21H,11-15H2,1-2H3 |
Clave InChI |
CXXISLZOPXKTTK-UHFFFAOYSA-N |
SMILES |
CN(CC1CO1)C2=CC=C(C=C2)CC3=CC=C(C=C3)N(C)CC4CO4 |
SMILES canónico |
CN(CC1CO1)C2=CC=C(C=C2)CC3=CC=C(C=C3)N(C)CC4CO4 |
Otros números CAS |
18643-32-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



